molecular formula C16H14N6O2S B11101361 N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11101361
M. Wt: 354.4 g/mol
InChI Key: UODLQBKHDOUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, which are then subjected to various chemical reactions such as sulfonation, acylation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen or the addition of hydrogen, potentially affecting the compound’s stability and reactivity.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction might yield a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential therapeutic properties. Its multiple heterocyclic rings could interact with various biological targets, making it a candidate for drug development. Research might focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In industry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might be used in the production of specialty chemicals or advanced materials. Its unique properties could make it useful in applications such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic amides with comparable structures, such as:

  • N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
  • N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might lie in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical and biological properties. Comparative studies would be needed to highlight these differences and identify the specific advantages of this compound.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14N6O2S/c1-9-7-12(21-24-9)17-13(23)8-25-16-18-15-14(19-20-16)10-5-3-4-6-11(10)22(15)2/h3-7H,8H2,1-2H3,(H,17,21,23)

InChI Key

UODLQBKHDOUCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.